2-[(2,4-dichlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-[(2,4-dichlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C16H9Cl2N3O2S and its molecular weight is 378.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.9792531 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Diuretic Agents : Maarouf, El-Bendary, and Goda (2004) synthesized a series of quinazolin-4(3H)-one derivatives, including thiadiazole and 1, 3, 4-thiadiazole moieties, to study their expected diuretic activity. The compound 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1, 3, 4-thiadiazol-5-yl)quinazolin-4(3H)-one exhibited significant diuretic activity, suggesting potential applications in managing fluid retention (Maarouf, El-Bendary, & Goda, 2004).
Anti-Inflammatory Agents : Thorat et al. (2021) reported the synthesis and evaluation of new 4(3H)-quinazolinones derivatives as potential anti-inflammatory agents. The synthesized compounds were screened for their anti-inflammatory activities both in vitro and in vivo, indicating their potential use in the treatment of inflammatory conditions (Thorat et al., 2021).
Antimicrobial Agents : Various studies have synthesized and evaluated the antimicrobial activities of quinazolinone derivatives. Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated their antimicrobial potential, demonstrating moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017). Additionally, Jatav et al. (2006) explored the antibacterial and antifungal activities of novel 2-methyl-3-(1'3'4'-thiadiazoyl)-4-(3H) quinazolinones, revealing their effectiveness against various bacterial and fungal strains (Jatav et al., 2006).
Anticancer Activities : Joseph et al. (2010) undertook the synthesis of thiadiazol substituted quinazolin-4-(3H)-ones and evaluated their in vitro anticancer activity on HeLa (Human cervical cancer cell) cells. Some compounds exhibited promising anticancer activity, suggesting potential therapeutic applications in cancer treatment (Joseph et al., 2010).
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O2S/c17-9-5-6-13(11(18)7-9)23-8-14-20-21-15(22)10-3-1-2-4-12(10)19-16(21)24-14/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIFBIFUDYHVGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)COC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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